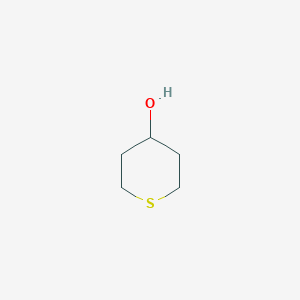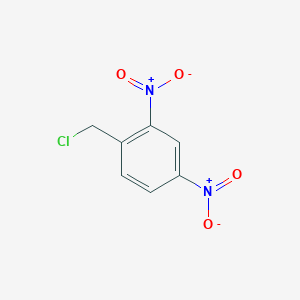
2-Hydroxy-1,2,3-triphenyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,2,3-triphenyl-1-propanone, also known as benzoin, is an organic compound with the chemical formula C14H12O2. It is a white crystalline solid that is commonly used in organic synthesis as a photoinitiator and as a source of free radicals. Benzoin is also used in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
Benzoin acts as a photoinitiator by absorbing UV light and undergoing a photochemical reaction that generates free radicals. These free radicals can then initiate a radical polymerization reaction, leading to the formation of a polymer.
Biochemische Und Physiologische Effekte
Benzoin has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antioxidant properties and may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Benzoin is a commonly used photoinitiator in organic synthesis due to its high efficiency and low toxicity. However, it has limitations in terms of its solubility in certain solvents and its sensitivity to light and air.
Zukünftige Richtungen
1. Development of new 2-Hydroxy-1,2,3-triphenyl-1-propanone derivatives with improved solubility and stability.
2. Investigation of the potential therapeutic applications of 2-Hydroxy-1,2,3-triphenyl-1-propanone and its derivatives.
3. Optimization of the 2-Hydroxy-1,2,3-triphenyl-1-propanone condensation reaction for improved yield and selectivity.
4. Exploration of new applications of 2-Hydroxy-1,2,3-triphenyl-1-propanone in organic synthesis, such as in the synthesis of novel polymers and materials.
5. Study of the mechanism of action of 2-Hydroxy-1,2,3-triphenyl-1-propanone and its derivatives in radical polymerization reactions.
Synthesemethoden
Benzoin can be synthesized through the 2-Hydroxy-1,2,3-triphenyl-1-propanone condensation reaction, which involves the reaction of two molecules of benzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 2-Hydroxy-1,2,3-triphenyl-1-propanone and water.
Wissenschaftliche Forschungsanwendungen
Benzoin has been extensively studied in the field of organic synthesis due to its ability to act as a photoinitiator, which can initiate radical polymerization reactions upon exposure to UV light. Benzoin has also been used as a source of free radicals in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and flavors.
Eigenschaften
CAS-Nummer |
7540-93-4 |
|---|---|
Produktname |
2-Hydroxy-1,2,3-triphenyl-1-propanone |
Molekularformel |
C21H18O2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-hydroxy-1,2,3-triphenylpropan-1-one |
InChI |
InChI=1S/C21H18O2/c22-20(18-12-6-2-7-13-18)21(23,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15,23H,16H2 |
InChI-Schlüssel |
YOJAHTBCSGPSOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O |
Andere CAS-Nummern |
7540-93-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)









![Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone](/img/structure/B188746.png)